molecular formula C14H15N3O2 B599557 5-Nitro-6-(piperidin-1-yl)quinoline CAS No. 19979-55-6

5-Nitro-6-(piperidin-1-yl)quinoline

Cat. No.: B599557
CAS No.: 19979-55-6
M. Wt: 257.293
InChI Key: CSULJRUBZZPJLD-UHFFFAOYSA-N
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Description

5-Nitro-6-(piperidin-1-yl)quinoline (CAS Number: 19979-55-6) is a functionalized quinoline derivative of significant interest in medicinal and synthetic chemistry. With the molecular formula C 14 H 15 N 3 O 2 and a molecular weight of 257.3 g/mol, this compound features a quinoline scaffold substituted with a nitro group at the 5-position and a piperidine moiety at the 6-position. This specific architecture makes it a valuable intermediate for the synthesis of more complex molecules. The quinoline nucleus is a privileged structure in drug discovery, known for its diverse pharmacological potential. Quinoline-based compounds are extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects . The mechanism of action for such derivatives can be multi-targeted, often involving interactions with DNA through intercalation, inhibition of key enzymes like topoisomerases, or disruption of cell replication processes . The presence of the nitro group is particularly noteworthy, as it can serve as a powerful activating group for further chemical transformations on the quinoline framework, enabling concise synthetic pathways to versatile derivatives . Furthermore, the piperidine ring is a common pharmacophore that can significantly influence the bioavailability and binding affinity of drug-like molecules . This chemical is offered as a high-purity material for research purposes. It is ideal for investigators exploring structure-activity relationships (SAR), developing new synthetic methodologies, or screening for novel biologically active compounds. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-17(19)14-11-5-4-8-15-12(11)6-7-13(14)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSULJRUBZZPJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657238
Record name 5-Nitro-6-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19979-55-6
Record name 5-Nitro-6-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Nitro 6 Piperidin 1 Yl Quinoline and Analogues

Retrosynthetic Analysis of the 5-Nitro-6-(piperidin-1-yl)quinoline Core

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, readily available starting materials. For the target molecule, this compound, the primary disconnection occurs at the C-N bond between the quinoline (B57606) core and the piperidine (B6355638) ring. This bond is logically formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This key step suggests a late-stage introduction of the piperidine moiety.

The SNAr reaction would involve piperidine acting as the nucleophile and a suitable precursor, a 6-substituted-5-nitroquinoline, as the electrophile. The presence of the strongly electron-withdrawing nitro group at the 5-position is crucial, as it activates the C-6 position of the quinoline ring towards nucleophilic attack. The substituent at the C-6 position must be a good leaving group, typically a halogen such as chlorine or fluorine.

Therefore, the retrosynthetic pathway points to 6-halo-5-nitroquinoline as the key intermediate. The synthesis of this intermediate then becomes the central challenge, which can be addressed by various classical quinoline synthesis protocols. These methods build the quinoline ring system from simpler aromatic and aliphatic precursors. The choice of the specific classical method will depend on the availability of appropriately substituted starting materials to yield the desired 5-nitro-6-halo substitution pattern on the quinoline core.

Classical and Established Quinoline Synthesis Protocols Applicable to Substituted Systems

Several named reactions have been cornerstone methodologies for the synthesis of the quinoline scaffold for over a century. Their adaptability allows for the preparation of a wide array of substituted derivatives, including the necessary precursors for this compound.

Skraup Synthesis and its Adaptations for Nitrated Quinoline Precursors

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitro compound corresponding to the aniline being used). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.

To apply this to the synthesis of a 6-halo-5-nitroquinoline precursor, one would ideally start with a 4-halo-3-nitroaniline. The reaction would proceed as follows:

Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein.

Michael Addition: The amino group of 4-halo-3-nitroaniline adds to the acrolein.

Cyclization: The intermediate undergoes an acid-catalyzed cyclization.

Oxidation: The resulting dihydroquinoline is oxidized to the corresponding quinoline.

The orientation of the cyclization is directed by the substituents on the aniline ring. Starting with a 4-halo-3-nitroaniline ensures the formation of the desired 6-halo-5-nitroquinoline. The harsh, strongly acidic and high-temperature conditions of the Skraup reaction can sometimes lead to low yields or side reactions, but it remains a direct method for accessing certain substitution patterns. researchgate.net

Parameter Description
Reactants Aniline derivative, Glycerol, Sulfuric Acid, Oxidizing Agent
Key Intermediate Acrolein (formed in situ from glycerol)
Conditions Strongly acidic (H₂SO₄), high temperature
Applicability Good for simple anilines and some substituted anilines.
Precursor for Target 4-halo-3-nitroaniline

Friedländer Condensation and its Variants for Quinoline Ring Formation

The Friedländer synthesis provides a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.com

For the synthesis of a 6-halo-5-nitroquinoline derivative, the required starting materials would be a 2-amino-5-halo-6-nitrobenzaldehyde and a simple carbonyl compound like acetaldehyde (B116499) or acetone. The reaction mechanism involves:

Condensation: An initial aldol-type condensation between the two carbonyl components.

Cyclization/Dehydration: Formation of a Schiff base followed by intramolecular cyclization and dehydration to yield the quinoline ring.

A significant advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product, as the substitution pattern is predetermined by the starting 2-aminoaryl carbonyl compound. nih.gov Finding a viable synthetic route to the required polysubstituted 2-aminobenzaldehyde (B1207257) can, however, be a challenge.

Parameter Description
Reactants 2-aminoaryl aldehyde/ketone, Carbonyl compound with α-methylene
Catalysts Acids (e.g., TFA, TsOH) or Bases (e.g., NaOH, pyridine)
Conditions Varies from mild to heating under reflux
Applicability Versatile, with predictable regiochemical outcome.
Precursor for Target 2-amino-5-halo-6-nitrobenzaldehyde

Doebner and Doebner-von Miller Reactions in Substituted Quinoline Production

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of generating acrolein in situ from glycerol. wikipedia.orgiipseries.org This allows for the synthesis of a wider range of substituted quinolines. The reaction of an aniline with an α,β-unsaturated carbonyl compound is typically promoted by a Lewis acid or a Brønsted acid. wikipedia.org

The Doebner reaction specifically refers to the reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.

To synthesize a 6-halo-5-nitroquinoline using the Doebner-von Miller approach, a 4-halo-3-nitroaniline would be reacted with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde. The reaction mechanism is believed to involve conjugate addition of the aniline, followed by cyclization and oxidation. Studies have shown that the mechanism can be complex, potentially involving fragmentation-recombination pathways. researchgate.net The use of nitroanilines in this reaction has been explored, although intramolecular hydrogen bonding in ortho-nitroaniline can affect its reactivity. researchgate.net

Parameter Description
Reactants Aniline derivative, α,β-unsaturated carbonyl compound
Catalysts Lewis acids (e.g., SnCl₄) or Brønsted acids (e.g., HCl, p-TsOH)
Conditions Acidic, often with heating
Applicability Allows for greater variety in pyridine (B92270) ring substituents than Skraup.
Precursor for Target 4-halo-3-nitroaniline

Pfitzinger and Conrad-Limpach-Knorr Methodologies for Quinoline Derivatives

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) (or substituted isatins) and a carbonyl compound in the presence of a base. researchgate.net The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration. To prepare a precursor for the target molecule, one could start with a 5-halo-4-nitroisatin, although such starting materials are not common. Subsequent decarboxylation would be needed to remove the carboxylic acid group at the 4-position.

The Conrad-Limpach-Knorr synthesis produces 4-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions determine the final product. At lower temperatures, the aniline attacks the keto group, leading to a Schiff base that cyclizes to form a 4-quinolone (Conrad-Limpach product). At higher temperatures, attack at the ester group can occur, leading to a 2-quinolone (Knorr product). Using a 4-halo-3-nitroaniline in this synthesis would lead to a 6-halo-5-nitro-4-hydroxyquinoline. The hydroxyl group would then need to be converted into a better leaving group (e.g., a chloro group using POCl₃) before the final substitution with piperidine.

Reaction Reactants Product Type Precursor for Target
Pfitzinger Isatin derivative, Carbonyl compoundQuinoline-4-carboxylic acid5-halo-4-nitroisatin
Conrad-Limpach Aniline derivative, β-ketoester4-Hydroxyquinoline4-halo-3-nitroaniline

Gould-Jacobs Reaction in Quinoline Synthesis

The Gould-Jacobs reaction is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylates. wikipedia.org It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a thermal cyclization. ablelab.eu

Using a 4-halo-3-nitroaniline as the starting material, the reaction would proceed via an initial substitution on the EMME, followed by heating to induce an electrocyclic ring closure onto the aromatic ring. This would yield ethyl 6-halo-5-nitro-4-hydroxyquinoline-3-carboxylate. To arrive at the desired 6-halo-5-nitroquinoline precursor, this intermediate would require subsequent hydrolysis, decarboxylation, and conversion of the 4-hydroxyl group to a halide. The regioselectivity of the cyclization is a key consideration, especially with meta-substituted anilines. wikipedia.org

Parameter Description
Reactants Aniline derivative, Diethyl ethoxymethylenemalonate (or similar)
Product Type 4-Hydroxyquinoline-3-carboxylate ester
Conditions Initial condensation followed by high-temperature thermal cyclization
Applicability Effective for many substituted anilines; leads to highly functionalized quinolines.
Precursor for Target 4-halo-3-nitroaniline

Direct Functionalization and C-H Activation Strategies for Quinoline Systems

Direct functionalization and C-H activation represent modern, atom-economical approaches to modifying heterocyclic systems like quinoline. These strategies avoid the need for pre-functionalized starting materials, such as haloquinolines, thereby shortening synthetic sequences. The focus is on selectively activating and transforming specific C-H bonds into new functional groups, such as C-NO2 or C-N bonds.

The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of 5-nitro-substituted analogues. This transformation is typically achieved through electrophilic aromatic substitution. The inherent electronic properties of the quinoline system, with the pyridine ring being electron-deficient and the benzene (B151609) ring being comparatively electron-rich, dictate the position of nitration.

Standard nitrating conditions, often employing a mixture of concentrated nitric acid and sulfuric acid, tend to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) as the major products. The exact ratio of these isomers is highly dependent on the reaction conditions, including temperature and the specific nitrating agent used.

To achieve higher regioselectivity, particularly for positions that are not electronically favored, alternative strategies have been developed. For instance, in related systems like tetrahydroquinoline, protecting the nitrogen atom can alter the electronic distribution of the aromatic ring and thus direct the nitration to a specific position. A thorough study on the nitration of N-protected tetrahydroquinolines demonstrated that the choice of protecting group and reaction conditions could achieve total regioselectivity for the 6-position researchgate.net. While not a direct analogue, this highlights the principle of using directing groups to control the outcome of nitration on quinoline-related scaffolds. Another approach involves using milder nitrating agents or employing metal nitrates, such as Fe(NO₃)₃·9H₂O, which has been used for the regioselective C5-H nitration of 8-aminoquinoline (B160924) amides.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities, such as piperidine, onto an activated quinoline ring. This reaction is particularly effective when a potent electron-withdrawing group, like a nitro group, is positioned ortho or para to a suitable leaving group, typically a halogen (F, Cl, Br, I).

In the context of synthesizing this compound, a plausible synthetic route involves the SNAr reaction of piperidine with a 6-halo-5-nitroquinoline precursor. The mechanism proceeds via a two-step addition-elimination pathway nih.govnih.gov:

Nucleophilic Attack: The nucleophilic nitrogen of piperidine attacks the carbon atom bearing the leaving group (C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted nih.govyoutube.com.

Leaving Group Expulsion: The aromaticity is restored as the leaving group (e.g., chloride, bromide) is eliminated, resulting in the final substituted product.

The presence of the nitro group at the C5 position is crucial for this reaction. It strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. Without such an activating group, the SNAr reaction on an unactivated haloquinoline is generally sluggish and requires harsh conditions youtube.com. Reactions are typically carried out in a polar aprotic solvent, and sometimes require heating to proceed at a reasonable rate youtube.com. The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is inverse to their order in SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine nih.gov.

While SNAr is a powerful tool, its scope can be limited by the need for strong electronic activation. Metal-catalyzed cross-coupling reactions provide a more versatile and often milder alternative for forming C-N bonds, accommodating a broader range of substrates that may be unsuitable for SNAr.

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a well-established method for forming aryl-amine bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. Modern protocols often use catalytic amounts of copper salts, such as CuI, Cu(OAc)₂, or copper nanoparticles, in combination with a ligand to facilitate the reaction under milder conditions.

The reaction is believed to proceed through an oxidative addition/reductive elimination cycle involving Cu(I) and Cu(III) intermediates. The choice of ligand, base, and solvent is critical for achieving high yields. This method can be applied to the synthesis of piperidinyl-quinolines from the corresponding halo-quinolines. For example, copper(II) carboxylates have been used to promote the intramolecular carboamination of olefins to form piperidines, showcasing copper's utility in C-N bond formation nih.gov.

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Aryl ChlorideVarious AminesCu(I)/N¹,N²-diaryl diamineK₃PO₄Dioxane11060-95
Aryl HalideR₂NHCuI / L-prolineK₂CO₃DMSO9075-92
8-bromoquinoline (B100496)MorpholineCuI / PhenanthrolineK₂CO₃Toluene11085

This table presents representative examples of copper-catalyzed amination reactions on aryl halides, demonstrating typical conditions and yields.

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and widely used method for the formation of C-N bonds from aryl or heteroaryl halides (or triflates) and amines wikipedia.orglibretexts.orgnih.gov. This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions wikipedia.orgatlanchimpharma.com.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst libretexts.orgillinois.edu. The success of the Buchwald-Hartwig reaction is heavily reliant on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. Various generations of ligands, from simple trialkylphosphines to complex biarylphosphines (e.g., BINAP, XPhos, SPhos), have been developed to couple a vast array of substrates libretexts.orgillinois.edu. This methodology is highly applicable to the synthesis of substituted quinolines nih.gov.

Aryl HalideAminePd-CatalystLigandBaseSolventTemp. (°C)Yield (%)
4-chloro-9H-pyrrolo[2,3-b:5,4-c']diquinolinen-butylaminePd(OAc)₂CyPFtBuNaOtBuToluene8071
4-chloro-9H-pyrrolo[2,3-b:5,4-c']diquinoline1,4-diaminobutanePd(OAc)₂CyPFtBuNaOtBuToluene8076
Aryl BromideSecondary AminePd(dba)₂P(o-tolyl)₃NaOtBuToluene10072-94
Aryl ChloridePrimary AminePd₂(dba)₃BrettPhosK₃PO₄t-AmylOH11080-98

This table illustrates the versatility of the Buchwald-Hartwig amination with various substrates and ligand systems, including those used for functionalizing heterocyclic cores. nih.gov

In recent years, there has been a significant push to replace precious metal catalysts like palladium with more earth-abundant, cost-effective, and less toxic alternatives such as iron chemistryviews.org. Iron-catalyzed cross-coupling reactions for C-N bond formation are an emerging and promising field. While not as broadly established as palladium catalysis, several iron-based systems have been developed for the amination of aryl and heteroaryl halides.

These reactions often proceed via radical pathways or involve high-valent iron species. For example, FeCl₃ has been used to catalyze the synthesis of 2,4-disubstituted quinolines from aldehydes, amines, and styrenes, demonstrating its utility in constructing the quinoline ring itself chemistryviews.org. Iron has also been employed in C-H functionalization and C-N cleavage reactions to synthesize vinylquinolines researchgate.net. While direct iron-catalyzed coupling of a pre-formed halo-nitroquinoline with piperidine is less documented, the field is rapidly advancing and offers a sustainable approach to C-N bond formation.

Substrate 1Substrate 2CatalystOxidant/ReductantSolventConditionsProductYield (%)
Aldehyde, AmineStyreneFeCl₃O₂Dichloroethane100 °C, 24h2,4-disubstituted quinoline55-91
2-methylquinolineN,N-dimethylformamideFeCl₃TBHPDichloromethane80 °C, 12h2-vinylquinoline60-85
Trifluoromethyl olefinDifluorobromoacetateFe(acac)₃MnDioxane25 °C, 12hgem-difluoroolefin51-91

This table provides examples of iron-catalyzed reactions for quinoline synthesis and related C-C and C-N bond manipulations, highlighting the potential of iron catalysts in heterocyclic chemistry. chemistryviews.orgresearchgate.netrsc.org

Metal-Catalyzed Coupling Reactions for Constructing C-N Bonds in Quinoline Scaffolds

Rhodium and Ruthenium Catalysis in Quinoline Annulation

Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic scaffolds like quinolines. Rhodium (Rh) and Ruthenium (Ru) complexes have emerged as particularly effective catalysts for quinoline synthesis through annulation reactions, which involve the formation of a new ring onto a pre-existing one.

Rhodium (Rh) Catalysis:

Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes provides a direct route to quinoline synthesis. snnu.edu.cnacs.orgacs.orgnih.gov This process often involves a chelation-assisted, twofold C-H activation of the pyridine ring at the 2- and 3-positions. snnu.edu.cnacs.org A common catalytic system employs a rhodium complex like [RhCp*Cl2]2 with an oxidant, such as copper(II) acetate (B1210297) (Cu(OAc)2). snnu.edu.cnacs.org The selectivity of these reactions can be dependent on the oxidant used, particularly the anion of the oxidant. snnu.edu.cnacs.orgnih.gov

The proposed mechanism for this catalytic cycle typically starts with the generation of an active Rh(III) species. snnu.edu.cn This is followed by nitrogen coordination of a pyridine derivative (e.g., isonicotinamide) and subsequent ortho C-H activation to form a five-membered rhodacyclic intermediate. snnu.edu.cn Regioselective insertion of an alkyne into the Rh-C bond leads to a seven-membered intermediate, which then undergoes further transformations to yield the quinoline product. snnu.edu.cn This methodology has been successfully applied to synthesize a variety of substituted quinolines. rsc.orgrsc.org

Ruthenium (Ru) Catalysis:

Ruthenium catalysts are also highly effective for quinoline synthesis. One notable method is a three-component deaminative coupling reaction of anilines, aldehydes, and allylamines catalyzed by a Ru-H complex, such as (PCy3)2(CO)RuHCl. nsf.govnih.gov This approach is step-efficient and avoids the use of reactive reagents or the formation of wasteful byproducts. nsf.govnih.gov The reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde, which then undergoes deaminative coupling and annulation with the amine substrate to form the quinoline product. nsf.gov

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols is another sustainable strategy for synthesizing N-heterocycles, including quinolines. rsc.org This method uses alcohols, which are abundant and biorenewable, and produces only hydrogen and water as byproducts. rsc.org Bifunctional ruthenium NNN-pincer complexes have shown high efficiency in catalyzing the ADC of 2-aminobenzyl alcohols with secondary alcohols and nitriles to afford a wide range of substituted quinolines. rsc.org

Table 1: Comparison of Rhodium and Ruthenium Catalysts in Quinoline Synthesis

Feature Rhodium Catalysis Ruthenium Catalysis
Typical Reaction Oxidative Annulation of Pyridines with Alkynes snnu.edu.cnacs.org Three-Component Deaminative Coupling nsf.govnih.gov / Acceptorless Dehydrogenative Coupling rsc.org
Common Catalysts [RhCp*Cl2]2 snnu.edu.cnacs.org (PCy3)2(CO)RuHCl nsf.govnih.gov, Ru-NNN-pincer complexes rsc.org
Key Intermediates Rhodacyclic intermediates snnu.edu.cn Imines nsf.gov
Advantages High regioselectivity, direct C-H functionalization acs.orgrsc.org Step-efficient, atom-economical, sustainable nsf.govnih.govrsc.org
Byproducts Dependent on oxidant used snnu.edu.cn Ammonia, water, hydrogen nsf.govrsc.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Nitroquinoline Amination

The direct introduction of an amino group onto a nitroquinoline ring can be efficiently achieved through Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction is a powerful tool for the amination of electron-deficient aromatic compounds. nih.govnih.govorganic-chemistry.org The VNS reaction allows for the nucleophilic replacement of a hydrogen atom on the aromatic ring, typically ortho or para to a strong electron-withdrawing group like a nitro group. organic-chemistry.orgcdnsciencepub.comresearchgate.net

The reaction proceeds via the initial addition of a nucleophile to the electron-deficient nitroaromatic ring, forming a negatively charged intermediate known as a σ-complex or Meisenheimer complex. nih.govorganic-chemistry.org For the amination of nitroquinolines, nucleophiles such as secondary amines (e.g., piperidine) can be used. The presence of a leaving group on the nucleophilic carbon is a key feature of the VNS mechanism, but in the case of amination with secondary amines, the reaction can proceed through related pathways. organic-chemistry.org

In the context of synthesizing this compound, the VNS reaction would involve the reaction of 5-nitroquinoline with piperidine in the presence of a suitable base. The nitro group at the 5-position activates the quinoline ring for nucleophilic attack. The substitution would predominantly occur at the position ortho to the nitro group, which is the C-6 position, yielding the desired product.

Studies have shown that various nitroquinolines, including 3-, 5-, 6-, 7-, and 8-nitroquinolines, can undergo VNS amination. cdnsciencepub.comresearchgate.net The reaction conditions, such as the choice of base (e.g., potassium tert-butoxide) and solvent (e.g., dimethyl sulfoxide), are crucial for the success of the reaction. cdnsciencepub.comkuleuven.be It is important to note that the VNS reaction can sometimes compete with other substitution reactions, such as the aromatic nucleophilic substitution of a halogen (SNAr), if a halogen atom is present on the nitroquinoline ring. nih.gov

Multi-Component Reactions (MCRs) in Quinoline Synthesis

Multi-Component Reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. researchgate.netrsc.orgrsc.org MCRs are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds, making them particularly attractive for the synthesis of quinoline derivatives. researchgate.netrsc.orgrsc.org

Several named MCRs have been successfully employed for the synthesis of quinolines, including the Povarov, Gewald, and Ugi reactions. researchgate.netrsc.org The Povarov reaction, for example, is an aza-Diels-Alder reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.comiipseries.org Modifications of the Povarov reaction allow for the direct synthesis of quinolines using alkynes as one of the components. mdpi.com

The versatility of MCRs enables the introduction of a wide range of functional groups and substitution patterns into the quinoline core. researchgate.netrsc.org This is particularly advantageous for creating libraries of compounds for drug discovery and materials science applications. researchgate.netrsc.org For instance, a Conrad-Limpach-like MCR has been used to synthesize biologically relevant 4-acetylquinolines from a naphthylamine, an aldehyde, and a β-ketoester under acid catalysis. mdpi.com

Cascade Reactions and Tandem Processes for Polyfunctionalized Quinolines

Cascade reactions, also known as tandem or domino reactions, are a subset of MCRs where a series of intramolecular transformations occur sequentially in a one-pot process. These reactions are highly efficient for the construction of complex, polyfunctionalized quinolines from simple starting materials.

Rhodium(III)-catalyzed cascade C-H activation is a powerful tool for the synthesis of quinolines. acs.orgacs.org For example, the oxidative annulation of functionalized pyridines with two alkyne molecules proceeds through a cascade of C-H activation events to build the quinoline ring system. acs.org Similarly, a novel Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates and allyl carbonates has been developed to access isoquinoline (B145761) derivatives. rsc.org

These cascade processes often involve the formation of multiple new bonds in a single operation, leading to a significant increase in molecular complexity. They are highly valued for their efficiency and ability to generate intricate molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. rsc.org The synthesis of quinoline derivatives has benefited significantly from the application of green chemistry approaches, including the use of alternative energy sources, solvent-free conditions, and reactions in aqueous media. rsc.orgresearchgate.net

The development of green, atom-economical, and sustainable strategies for constructing N-heteroaromatic compounds is a high priority in modern organic synthesis. rsc.org Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols, for instance, represents a green pathway to quinolines as it utilizes renewable starting materials and produces only water and hydrogen as byproducts. rsc.org

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology for the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comacs.orgnih.govtandfonline.com Microwave irradiation offers several advantages over conventional heating methods, such as significantly reduced reaction times, improved yields, and enhanced product purity. benthamdirect.comacs.orgresearchgate.net

MAOS can be applied to various quinoline synthesis methodologies, including multicomponent reactions. acs.org For example, an efficient, catalyst-free, one-pot, three-component synthesis of quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines has been achieved under microwave irradiation. acs.org The combination of MCRs and MAOS provides a rapid and cost-effective strategy for preparing diverse libraries of quinoline derivatives. acs.org Microwave irradiation has also been successfully used in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids from isatins and ketones. mdpi.comtandfonline.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Quinolines

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days acs.orgtandfonline.com Minutes acs.orgnih.govtandfonline.com
Energy Efficiency Lower Higher researchgate.net
Heating Non-uniform Uniform and rapid researchgate.net
Yields Often lower Generally higher benthamdirect.comacs.orgnih.gov
Purity May require extensive purification Often higher purity acs.org
Scalability Well-established Can be suitable for laboratory and industrial applications researchgate.net

Solvent-Free and Aqueous Medium Reactions

Performing organic reactions in the absence of volatile organic solvents or in aqueous media are key tenets of green chemistry. These approaches reduce the environmental impact associated with solvent use and disposal.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous benefits, including reduced pollution, lower costs, and simplicity in processing. A straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions. This method avoids the use of environmentally destructive organic solvents and provides a greener alternative to existing protocols. Microwave irradiation can also be combined with solvent-free conditions to further enhance the green credentials of a synthetic process. nih.gov

Aqueous Medium Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of quinoline derivatives in aqueous media has been successfully demonstrated. For example, the synthesis of quinoline-4-carboxylic acids from isatin and enaminones can be carried out in an aqueous solution of KOH or NaOH. rsc.org This one-pot method provides good to excellent yields and represents a greener alternative to traditional methods that use organic solvents. rsc.org

Photoredox Catalysis and Visible-Light Mediated Reactions

The synthesis of quinoline scaffolds has been significantly advanced by the advent of photoredox catalysis and visible-light mediated reactions. These methodologies offer green, efficient, and mild alternatives to traditional synthetic routes, which often require harsh conditions, stoichiometric reagents, and produce significant waste. rsc.org Visible-light photocatalysis utilizes photons as a clean energy source to initiate chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. rsc.orgmdpi.com

Recent research has demonstrated a variety of strategies for quinoline synthesis under visible light. One approach involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization. In the presence of an iridium photocatalyst, this method efficiently yields quinoline derivatives under mild conditions with excellent functional group tolerance. st-andrews.ac.uk Another metal-free approach reports the synthesis of multisubstituted quinolines from cyclopropenes and an azidobenziodazolone (ABZ) hypervalent iodine reagent, which serves as an azide (B81097) radical source under visible-light irradiation. nih.govacs.org This transformation is thought to proceed through the cyclization of an iminyl radical. acs.org

Photoredox catalysis has also been effectively employed for the C-H functionalization of the quinoline core. For instance, a visible light-mediated C-H hydroxyalkylation of quinolines has been developed, which utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals without the need for an external oxidant. nih.gov This strategy leads to the formation of hydroxyalkylated quinolines, diverging from the classical Minisci-type reaction pathway. nih.gov

Direct functionalization, such as nitration, has also been achieved using these techniques. A mild and green protocol for the C5 nitration of 8-aminoquinoline amides has been developed using visible light photoredox catalysis. mdpi.com This reaction proceeds at room temperature under air, demonstrating good functional group tolerance and providing a practical route to 5-nitro-8-aminoquinoline derivatives. mdpi.com The formation of the crucial C-N bond in compounds like this compound can be facilitated by dual photoredox systems, which have been shown to be effective for aryl-amine cross-coupling reactions. virginia.eduunimi.it

The catalysts employed in these reactions are diverse, ranging from iridium and copper complexes to organic dyes like 10-methyl-9,10-dihydroacridine (AcrH2) and donor-acceptor cyanoarenes. mdpi.comunimi.itrsc.org The selection of the photocatalyst is crucial as their redox properties and excited-state lifetimes can be tuned to control the reaction pathway. unimi.itnih.gov

Table 1: Examples of Visible-Light Mediated Reactions for Quinoline Synthesis and Functionalization

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct TypeReference
Cyclization2-Vinylanilines, Conjugated aldehydesIridium photocatalyst, Visible lightSubstituted quinolines st-andrews.ac.uk
Radical Azidation/CyclizationCyclopropenes, Azidobenziodazolone (ABZ)Metal-free, Visible lightMultisubstituted quinolines nih.govacs.org
C-H HydroxyalkylationQuinolines, 4-Acyl-1,4-dihydropyridinesBlue light absorption, No external oxidantHydroxyalkylated quinolines nih.gov
C5-H Nitration8-Aminoquinoline amides, Cu(NO3)2·3H2OAcid Red 94, K2S2O8, Visible light5-Nitro-8-aminoquinoline derivatives mdpi.com

Flow Chemistry Applications in Heterocycle Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. nih.govnih.gov By performing reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.govuniqsis.com This enhanced control, coupled with improved heat and mass transfer, often leads to higher yields, better selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. nih.govuniqsis.com

The synthesis of heterocyclic compounds, including quinolines, is well-suited for flow chemistry. The construction of the quinoline core and its subsequent functionalization can involve hazardous reagents or intermediates, such as in nitration reactions. uniqsis.comresearchgate.net Flow reactors minimize the volume of hazardous material present at any given time, significantly improving the safety profile of such transformations. nih.gov For example, the nitration of aromatic systems, a key step in the synthesis of compounds like this compound, can be conducted more safely and efficiently in a flow setup. uniqsis.comnih.gov A continuous flow platform for the nitration of furfural (B47365) to nitrofurfural using in situ generated acetyl nitrate (B79036) highlights the safety and robustness of this approach for producing nitro-aromatic compounds. nih.gov

Flow chemistry is also highly compatible with photochemical reactions. The shallow path length of many flow reactors allows for efficient and uniform irradiation of the reaction mixture, overcoming limitations of light penetration in larger batch reactors. ucd.ie This synergy has been exploited for the synthesis and functionalization of quinolines. Research has shown that photochemical quinoline formation and subsequent Minisci functionalization can be scaled up under continuous flow conditions, resulting in a considerably higher space-time yield compared to batch methods. uniqsis.com

Table 2: Advantages and Applications of Flow Chemistry in Quinoline Synthesis

AdvantageDescriptionRelevance to Quinoline SynthesisReference
Enhanced SafetySmall reactor volumes and superior heat exchange minimize risks associated with hazardous reagents (e.g., nitrating agents) and exothermic reactions.Crucial for nitration steps to produce nitroquinolines and for handling other potentially unstable intermediates. uniqsis.comnih.gov
Precise ControlAccurate control over temperature, pressure, residence time, and stoichiometry leads to improved reproducibility and selectivity.Allows for fine-tuning reaction conditions to optimize yields and minimize by-products in the synthesis of specifically substituted quinolines. nih.govuniqsis.com
ScalabilityScaling up production is achieved by running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of scaling batch reactors.Facilitates the transition from laboratory-scale synthesis to pilot plant and industrial production. researchgate.netucd.ie
Integration with PhotochemistryEfficient light penetration and uniform irradiation make flow reactors ideal for photochemical reactions.Enables scalable photochemical synthesis and C-H functionalization of the quinoline core with higher efficiency than batch processes. uniqsis.comucd.ie
Process IntensificationMulti-step sequences can be combined into a single continuous process ("telescoping"), reducing manual handling and purification steps.Streamlines the synthesis of complex quinoline derivatives by integrating multiple reaction and purification steps. nih.govuc.pt

Chemical Reactivity and Transformations of 5 Nitro 6 Piperidin 1 Yl Quinoline

Reactivity of the Nitro Group in 5-Nitro-6-(piperidin-1-yl)quinoline

The nitro group at the C-5 position profoundly influences the electronic landscape of the quinoline (B57606) ring system. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but significantly activates it for other transformations, most notably reduction and nucleophilic attack.

Reduction Reactions to Amino, Hydroxylamine (B1172632), and Nitroso Functionalities

The transformation of an aromatic nitro group is a fundamental process in organic synthesis, providing access to a range of nitrogen-containing functionalities. The reduction of the nitro group in nitroaromatic compounds occurs in a stepwise fashion, typically involving a six-electron reduction to the corresponding amine. nih.govmdpi.com This process sequentially forms nitroso and N-hydroxylamine intermediates, which can sometimes be isolated under carefully controlled conditions. nih.govmdpi.com

The complete reduction of the nitro group to an amino group (–NH2) is the most common transformation. A variety of reagents are effective for this purpose, including catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Nickel) and metal-acid systems (e.g., Sn/HCl, Fe/HCl). acs.org For instance, visible-light photocatalysis using [Ru(bpy)3]2+ and ascorbic acid has been demonstrated to effectively reduce various nitroquinolines to their corresponding aminoquinolines with high yields. acs.org

Selective, partial reduction to intermediate stages is also achievable. The formation of N-hydroxylamines (–NHOH) can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with specific inhibitors. researchgate.net The further reduction of the nitroso intermediate to the hydroxylamine is often much faster than the initial reduction of the nitro group, making the nitroso species difficult to isolate. nih.gov However, under certain conditions, such as SNH amidation of 5-nitroisoquinoline, nitroso derivatives have been successfully obtained. researchgate.net

The specific reduction outcomes for this compound would depend on the chosen reagent and reaction conditions, as summarized in the table below.

Target Functionality General Reagents & Conditions Potential Product from this compound
Amino (–NH₂)Catalytic Hydrogenation (H₂, Pd/C); Metal/Acid (Fe/HCl, Sn/HCl); Photocatalysis ([Ru(bpy)₃]²⁺, AscH₂) acs.org5-Amino-6-(piperidin-1-yl)quinoline
Hydroxylamine (–NHOH)Zn/NH₄Cl; Controlled catalytic hydrogenation with inhibitors researchgate.net5-(Hydroxyamino)-6-(piperidin-1-yl)quinoline
Nitroso (–NO)Electrochemical reduction; Specific oxidation of hydroxylamine5-Nitroso-6-(piperidin-1-yl)quinoline

Nucleophilic Attack and Cine-Substitution Mechanisms involving the Nitro Moiety

The electron-deficient nature imparted by the C-5 nitro group makes the quinoline ring susceptible to nucleophilic attack. researchgate.net This can lead to nucleophilic aromatic substitution of hydrogen (SNAH), a process where a nucleophile replaces a hydrogen atom on the aromatic ring. researchgate.net For 5-nitroquinoline (B147367), vicarious nucleophilic substitution (VNS) has been shown to occur at the C-6 position. researchgate.net

Another intriguing reaction pathway is cine-substitution, where the incoming nucleophile attacks an adjacent carbon to the one bearing a leaving group, followed by the elimination of said group. While typically observed with halides, the nitro group itself can be displaced. Research on 1-methyl-3,6,8-trinitro-2-quinolone has shown that steric strain can induce a loss of aromaticity, making the pyridone ring behave like an activated nitroalkene and facilitating region-selective cine-substitutions at the C-4 position. nih.gov In the case of this compound, while the piperidine (B6355638) is not a typical leaving group, the activation by the nitro group could facilitate attack at neighboring positions, potentially leading to complex rearrangements or substitutions if a suitable leaving group were present elsewhere on the ring.

Participation in Cycloaddition Reactions

Aromatic systems are generally poor participants in cycloaddition reactions due to their inherent stability. However, the presence of strong electron-withdrawing groups, such as a nitro group, can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the nitroaromatic compound a suitable dienophile in Diels-Alder reactions or a partner in other cycloadditions. sciforum.netsciforum.net

Studies have demonstrated that 5-nitroquinoline can act as a dienophile in polar thermal Diels-Alder reactions with electron-rich dienes. sciforum.netsciforum.net This reactivity opens a pathway to construct new six-membered rings fused to the quinoline core. Furthermore, dearomative [3+2] cycloaddition reactions have been successfully performed on 5-nitroquinoline substrates. For example, a palladium-catalyzed reaction with trimethylenemethane leads to dearomatized alicyclic products, nih.gov and a photocatalyzed reaction with a non-stabilized azomethine ylide also achieves dearomatization. researchgate.net This indicates that the nitro-activated system in this compound is a viable substrate for various cycloaddition strategies, enabling the rapid construction of complex, three-dimensional molecular architectures.

Transformations of the Piperidine Moiety in this compound

The piperidine ring, a saturated heterocycle, offers its own set of reactive possibilities, primarily centered around the nitrogen atom's lone pair of electrons.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo reactions with various electrophiles.

N-Alkylation: This reaction involves treating the piperidinyl quinoline with an alkyl halide or another alkylating agent. This process leads to the formation of a quaternary ammonium salt. researchgate.netheteroletters.org For example, N-alkylation of various piperidine-substituted quinolines has been achieved using different alkyl halides, often in a polar solvent like DMF. researchgate.netheteroletters.org This functionalization can be used to introduce a wide variety of alkyl chains onto the piperidine nitrogen.

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form N-acylpiperidines. This transformation is a common strategy in medicinal chemistry to introduce amide functionalities. For instance, piperidinyl-quinoline carbaldehydes have been condensed with various acid hydrazides to form N-acylhydrazones, demonstrating the reactivity of the piperidine nitrogen in a broader synthetic context, even if the primary reaction is elsewhere. mdpi.com

Transformation Reagent Class General Conditions Potential Product from this compound
N-AlkylationAlkyl Halides (e.g., CH₃I, BnBr)Base (e.g., Hunig's base), Solvent (e.g., DMF) heteroletters.org1-Alkyl-1-(5-nitroquinolin-6-yl)piperidin-1-ium halide
N-AcylationAcid Chlorides (e.g., Acetyl chloride), AnhydridesBase (optional), Solvent (e.g., DCM, THF)1-(5-Nitroquinolin-6-yl)piperidin-1-yl)(aryl/alkyl)methanone

Ring-Opening and Ring-Expansion Studies of the Piperidine Ring

The transformation of the piperidine ring itself through ring-opening or ring-expansion is a more complex undertaking. Such reactions typically require specific functionalities to be present on the ring or the use of specialized reagents.

Ring-Opening: Oxidative cleavage of cyclic systems is a known synthetic strategy. For instance, the oxidative ring opening of cyclopentenes can yield diformyl intermediates that can be re-closed to form piperidines. nih.gov While direct ring-opening of the robust piperidine ring in this compound is not a commonly reported reaction without prior functionalization, certain substituents on the piperidine ring itself could facilitate such processes. For example, some 2-furyl or 2-thienyl substituted pyridines undergo ring-opening during reduction to piperidines. mdpi.comsemanticscholar.org

Ring-Expansion: Ring expansion of a pyrrolidine (B122466) to a piperidine is a documented synthetic route. researchgate.net However, the reverse—expanding the piperidine in the target compound—is synthetically challenging and not a typical transformation. Certain complex, multi-step sequences involving ring-opening followed by recyclization with additional atoms could theoretically achieve this, but there is no specific literature suggesting this has been studied for piperidinyl quinolines. nih.gov

Currently, dedicated studies on the ring-opening or ring-expansion of the piperidine moiety specifically within the this compound framework appear to be limited in the scientific literature.

Stereoselective Transformations

While the fields of stereoselective synthesis of piperidine derivatives and dearomatization of quinolines are extensive, specific research focusing on stereoselective transformations involving this compound is not widely documented in current literature. google.commdpi.com However, general principles applicable to related structures suggest potential pathways. For instance, the dearomatization of quinoline derivatives can be achieved with high diastereoselectivity through one-pot double nucleophilic additions of Grignard reagents, catalyzed by organoboranes. mdpi.com In some cases, reaction temperature can reverse the stereoselectivity of such additions. mdpi.com Furthermore, palladium-catalyzed intramolecular hydroamination using an 8-aminoquinoline (B160924) directing group proceeds via a syn-addition mechanism, highlighting a method for stereocontrolled cyclization. nih.gov These established methodologies provide a framework for potential future investigations into the stereoselective manipulation of this compound and its derivatives.

Reactivity of the Quinoline Core in this compound

The reactivity of the quinoline nucleus in this compound is profoundly influenced by its substituents. The pyridine (B92270) ring within the quinoline system is inherently electron-deficient, making it generally unreactive toward electrophilic attack unless activated by electron-donating groups. gcwgandhinagar.com The fusion of the benzene (B151609) ring and the presence of the powerful electron-withdrawing nitro group and the electron-donating piperidinyl group create a complex electronic environment that governs its reaction patterns.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Substituted Quinoline Ring

The pattern of aromatic substitution on the this compound core is a direct consequence of the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline ring itself is resistant to electrophilic aromatic substitution. gcwgandhinagar.com The reaction is further complicated by the substituents. The piperidinyl group at C-6, being an N-alkylamino group, is a potent activating group and directs incoming electrophiles to the ortho and para positions (C-5 and C-7). masterorganicchemistry.com Conversely, the nitro group at C-5 is a strong deactivating group and a meta-director. masterorganicchemistry.com

Given that the C-5 position is already substituted, the directing effects are primarily focused on the remaining open positions of the benzenoid ring (C-7 and C-8). The activating piperidinyl group would strongly favor substitution at C-7 (ortho). However, the combined deactivating effect of the nitro group and the inherent electron-poor nature of the quinoline heterocycle make electrophilic aromatic substitution reactions, such as nitration or halogenation, generally difficult to achieve without forcing conditions. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (NAS): The presence of the strong electron-withdrawing nitro group at C-5 makes the quinoline ring highly electron-deficient and thus activated for nucleophilic aromatic substitution. masterorganicchemistry.com This is the dominant reactivity pattern for this class of compounds. A leaving group (like a halogen) at a position ortho or para to the nitro group would be readily displaced by a nucleophile. While this compound itself does not have a leaving group, its synthesis often proceeds via an NAS reaction where a leaving group at C-6 (e.g., chlorine) on 5-nitroquinoline is displaced by piperidine. thaiscience.info The efficiency of NAS is significantly enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate (a Meisenheimer complex). masterorganicchemistry.com

Table 1: Predicted Aromatic Substitution Patterns
Reaction TypeKey Substituent EffectPredicted OutcomeReference
Electrophilic Aromatic Substitution (EAS)C-6 Piperidinyl (activating, o,p-director) vs. C-5 Nitro (deactivating, m-director) and Quinoline core (deactivated)Reaction is disfavored. If forced, substitution may occur at C-7, directed by the piperidinyl group. gcwgandhinagar.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)C-5 Nitro group (strong activator)Highly activated for NAS if a suitable leaving group is present at positions 2, 4, 7, or 8. masterorganicchemistry.com

Oxidative and Reductive Transformations of the Quinoline Heterocycle

Reductive Transformations: The most common reductive transformation for this molecule involves the nitro group. The C-5 nitro group can be readily reduced to a primary amine (5-amino-6-(piperidin-1-yl)quinoline) using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with metals in acid (e.g., Sn or Zn in HCl). libretexts.org This transformation dramatically alters the electronic properties of the molecule, converting the potent electron-withdrawing group into a strong electron-donating group.

Reduction of the quinoline heterocycle itself is also possible, leading to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This typically requires more forcing conditions than the reduction of the nitro group.

Oxidative Transformations: Oxidation of the quinoline ring system is less common. However, oxidative processes are known for related N-heterocycles. For example, 1,2,3,4-tetrahydroquinolines can be oxidized back to their aromatic quinoline counterparts via aerobic dehydrogenation, sometimes catalyzed by species like cobalt oxide or through visible-light-mediated processes using catalysts like titanium dioxide. organic-chemistry.org This suggests that the quinoline core of this compound is generally stable to oxidation, but its reduced analogues could be re-aromatized.

Table 2: Common Oxidative and Reductive Transformations
TransformationReagent/ConditionProductReference
Nitro Group ReductionH₂, Pd/C catalyst or Sn/HCl5-Amino-6-(piperidin-1-yl)quinoline libretexts.org
Quinoline Ring ReductionStronger reducing agents (e.g., NaBH₃CN, H₂ with specific catalysts)5-Nitro-6-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoline
Oxidation of TetrahydroquinolineAerobic oxidation, various catalysts (e.g., Co-oxide)Quinoline derivative organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at other Quinoline Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been applied to quinoline systems. researchgate.netmdpi.com For a cross-coupling reaction to occur on the this compound scaffold, a suitable functional group "handle," typically a halide (Br, I) or a triflate, must be present at another position on the ring (e.g., C-2, C-4, C-8).

Research on related systems demonstrates the feasibility of such reactions. For instance, Suzuki-Miyaura couplings have been used to synthesize 8-heteroarylquinolines from 8-bromoquinoline (B100496) precursors. mdpi.com Similarly, heteroaromatic tosylates and phosphates, including those of quinoline, are effective electrophiles in iron-catalyzed cross-coupling reactions. organic-chemistry.org

A hypothetical reaction sequence could involve a precursor like 2-chloro-5-nitro-6-(piperidin-1-yl)quinoline. The chlorine atom at the C-2 position, activated by the ring nitrogen, could serve as a handle for various Pd-catalyzed reactions:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) to form a 2-aryl-5-nitro-6-(piperidin-1-yl)quinoline. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to introduce a new amino substituent at the C-2 position. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to install a 2-alkynyl substituent.

These reactions provide a versatile strategy for the further functionalization of the this compound scaffold, enabling the synthesis of a diverse library of complex derivatives.

Theoretical and Computational Investigations of 5 Nitro 6 Piperidin 1 Yl Quinoline

Mechanistic Studies using Computational Chemistry

Elucidation of Reaction Pathways and Transition States in Synthesis

Further research and specific computational studies on 5-Nitro-6-(piperidin-1-yl)quinoline are required to provide the detailed information requested.

Prediction of Regioselectivity and Diastereoselectivity in Transformations

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity and diastereoselectivity of transformations involving this compound. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model reaction pathways and determine the energetic favorability of different products.

Regioselectivity: In the context of electrophilic aromatic substitution on the quinoline (B57606) ring of this compound, computational models can predict the most likely site of reaction. The piperidin-1-yl group at the C6 position is an activating, ortho-, para-directing group, while the nitro group at the C5 position is a deactivating, meta-directing group. DFT calculations can quantify the activation energies for electrophilic attack at each possible position on the quinoline ring. By comparing the energies of the transition states leading to different regioisomers, the preferred reaction site can be identified. For instance, methods like the RegioSQM model, which calculates the proton affinity of aromatic C-H bonds, have been shown to successfully predict the regioselectivity of electrophilic halogenation on various heteroaromatic systems with a high success rate nih.govwhiterose.ac.uk. Such an approach could be applied to this compound to determine the most nucleophilic carbon atom and thus the most probable site for electrophilic attack.

Diastereoselectivity: For reactions involving the piperidine (B6355638) ring or chiral reagents, computational methods can predict the diastereoselectivity of the transformation. For example, in the synthesis of substituted N-aryl piperidines, DFT calculations have been used to support stereochemical models that explain the observed diastereoselectivity. These models often involve analyzing the transition state geometries and identifying key interactions, such as hydrogen bonding or steric hindrance, that favor the formation of one diastereomer over another. In some cases, the presence of certain solvents, like water, has been shown to enhance diastereoselectivity, a phenomenon that can be rationalized through computational modeling of the solvent-coordinated intermediates nih.gov. Similar computational strategies could be employed to predict the diastereomeric outcome of reactions involving this compound.

Molecular Modeling and Docking Studies for Theoretical Interactions

Molecular modeling and docking are instrumental in the theoretical investigation of non-covalent interactions between this compound and other molecular entities. These computational techniques allow for the exploration of potential binding modes and the energetic landscape of these interactions without making any biological claims.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential tautomeric forms of this compound are crucial determinants of its chemical behavior. Computational methods provide deep insights into these aspects.

Conformational Analysis: The piperidine ring of this compound can adopt various conformations, with the chair form being the most stable. The orientation of the quinoline moiety relative to the piperidine ring is also a key conformational feature. Computational studies on N-aryl piperidines have shown that the energy barrier for ring inversion is influenced by the nature of the aryl substituent. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. For instance, the relative stability of axial and equatorial conformers in substituted piperidines can be quantitatively assessed, providing a detailed picture of the conformational landscape whiterose.ac.uknih.gov.

Tautomerism Studies: this compound, having an amino-like nitrogen adjacent to a nitro-substituted aromatic ring, could theoretically exhibit amino-imino tautomerism. The equilibrium between the canonical amino form and the potential imino tautomer can be investigated using DFT calculations. These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents by computing their Gibbs free energies. For many heterocyclic amines, the amino form is significantly more stable than the imino form under physiological conditions nih.gov. However, the electronic effects of the nitro group could influence this equilibrium. Computational studies on related nitro-amino aromatic systems can provide a basis for predicting the predominant tautomeric form of this compound.

Tautomer TypePredicted Relative StabilityKey Computational Method
Amino (canonical)Generally more stableDFT (Gibbs Free Energy Calculation)
Imino (tautomer)Generally less stableDFT (Gibbs Free Energy Calculation)

Theoretical Ligand-Target Interaction Prediction (without biological claims)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In a non-biological context, this can be used to study the interactions of this compound with various host molecules or surfaces.

For instance, the interaction of this compound with host molecules like cyclodextrins or cucurbiturils can be modeled. These macrocycles have hydrophobic cavities and hydrophilic portals, making them capable of encapsulating guest molecules. Docking simulations can predict the most stable binding mode of the quinoline derivative within the host cavity and calculate a theoretical binding affinity. Such studies have been performed for other nitroaromatic compounds, revealing the importance of hydrophobic and electrostatic interactions in complex formation nih.govniscair.res.inmdpi.com.

Another area of theoretical investigation is the interaction of this compound with surfaces like graphene. The planar quinoline ring can engage in π-π stacking interactions with the graphene sheet nih.govresearchgate.netrsc.org. DFT calculations can be used to determine the optimal geometry and binding energy of the adsorbed molecule on the graphene surface. The presence of the nitro and piperidinyl substituents would influence the electronic properties and, consequently, the strength of the interaction.

Host/SurfacePotential Interaction TypeComputational MethodPredicted Outcome
CyclodextrinHost-Guest InclusionMolecular DockingEncapsulation of the quinoline or piperidine moiety within the hydrophobic cavity.
CucurbiturilHost-Guest InclusionMolecular DockingFormation of a stable inclusion complex, driven by hydrophobic and electrostatic interactions. nih.govniscair.res.in
Grapheneπ-π StackingDFTAdsorption on the graphene surface with a specific orientation and binding energy. nih.govresearchgate.netrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound in a simulated environment, such as in a solvent. These simulations can reveal the dynamic nature of the molecule's conformation and its interactions with the surrounding solvent molecules.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would start with an initial configuration of the molecule surrounded by solvent molecules in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of the molecule can be analyzed to understand its dynamic properties.

Key insights that can be gained from MD simulations include:

Conformational Dynamics: The simulation can show the transitions between different conformations of the piperidine ring and the rotation around the C-N bond connecting the piperidine and quinoline rings. The frequency and timescale of these conformational changes can be quantified nih.govmdpi.com.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand the solvation shell. The nitro group and the quinoline nitrogen are expected to form hydrogen bonds with protic solvents, and the distribution of these interactions can be studied.

Translational and Rotational Diffusion: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent, providing information about its mobility.

MD simulations on related quinoline derivatives have been used to assess the stability of ligand-protein complexes and to understand the conformational landscape of these molecules in solution nih.govnih.govmdpi.com. A similar approach for this compound would provide a detailed picture of its dynamic behavior in a non-biological context.

Simulation PropertyInformation GainedRelevant Analogous Studies
Conformational TransitionsFrequencies and timescales of piperidine ring puckering and C-N bond rotation.Conformational preferences of pyridone adenine (B156593) dinucleotides. nih.govmdpi.com
Solvation Shell AnalysisDistribution and lifetime of solvent molecules around the solute, including hydrogen bonding.MD simulations of quinoline in heptane (B126788) with deep eutectic solvents. researchgate.net
Diffusion CoefficientQuantitative measure of the molecule's mobility in the chosen solvent.MD simulations of halogenated quinoline derivatives. nih.gov

Advanced Analytical Methodologies in the Characterization of 5 Nitro 6 Piperidin 1 Yl Quinoline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of synthesized compounds by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For derivatives of 5-Nitro-6-(piperidin-1-yl)quinoline, HRMS analysis is critical. For instance, in the synthesis of related quinoline (B57606) derivatives, HRMS (Time-of-Flight ElectroSpray Ionization, TOF ES+) has been used to confirm the formation of the desired products. One study reported the calculated mass for a C₁₈H₁₅FN₃O₃ [M+H]⁺ ion as 340.1092, with the found mass being 340.1089, demonstrating the precision of this technique. acs.org Similarly, for a C₂₀H₁₈N₃O₄ [M+H]⁺ ion, the calculated mass was 364.1291, and the found mass was 364.1293. acs.org Another example is the analysis of a C₂₃H₂₅N₄O [M+H]⁺ ion, where the calculated exact mass was 373.2025 and the found mass was 373.2021. mdpi.com These examples highlight the capability of HRMS to confirm the elemental formula of complex heterocyclic compounds with a high degree of confidence.

The molecular weight of this compound is 257.29 g/mol , and its molecular formula is C₁₄H₁₅N₃O₂. cymitquimica.comcalpaclab.com HRMS would be employed to confirm this exact mass, typically observing the protonated molecule [M+H]⁺.

Table 1: Representative HRMS Data for Quinoline Derivatives

Compound Class Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
Fluoro-substituted Pyrimido[1,2-a]quinoline C₁₈H₁₅FN₃O₃ 340.1092 340.1089 acs.org
Methoxy-substituted Pyrimido[1,2-a]quinoline C₂₀H₁₈N₃O₄ 364.1291 364.1293 acs.org
Piperidinyl-quinoline Acylhydrazone C₂₃H₂₅N₄O 373.2025 373.2021 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, specific chemical shifts (δ) in the ¹H NMR spectrum would be expected. For a closely related compound, 2-Chloro-6-methoxy-3-nitro-4-(piperidin-1-yl)quinoline, the piperidine (B6355638) protons appear as triplets at δ 1.59-1.76 (6H) and δ 3.17-3.23 (4H). heteroletters.org In another analog, the piperidinyl protons are observed as multiplets at δ 1.61–1.75 (6H) and δ 3.19–3.22 (4H). mdpi.com For this compound itself, the piperidine protons have been reported with signals around δ 3.10 (t, J = 5.2 Hz, 4H), δ 1.80-1.74 (m, 4H), and δ 1.66-1.60 (m, 2H). rsc.org The aromatic protons of the quinoline core would exhibit characteristic splitting patterns and chemical shifts influenced by the nitro and piperidinyl substituents. For example, a proton at position 5 in a quinoline system often appears as a doublet.

The ¹³C NMR spectrum provides complementary information. For a piperidinyl-substituted quinoline, the carbon signals for the piperidine ring typically appear in the aliphatic region (e.g., δ 24.4, 25.9, 52.3). mdpi.com The carbons of the quinoline ring would resonate in the aromatic region, with their specific shifts dictated by the electronic effects of the substituents.

Table 2: Representative ¹H NMR Data for Piperidinyl-Substituted Quinolines

Compound Solvent Piperidine Proton Signals (δ, ppm) Quinoline & Other Proton Signals (δ, ppm) Reference
This compound CDCl₃ 3.10 (t, 4H), 1.80-1.74 (m, 4H), 1.66-1.60 (m, 2H) 8.95 (d, 1H), 7.93 (d, 1H), 7.84 (d, 1H), 7.34-7.31 (m, 1H), 6.72 (d, 1H) rsc.org
2-Chloro-6-methoxy-3-nitro-4-(piperidin-1-yl)quinoline CDCl₃ 1.59-1.76 (t, 6H), 3.17-3.23 (t, 4H) 7.37-7.83 (m, 3H), 3.81 (s, 3H, -OCH₃) heteroletters.org

To definitively assign all proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, it would confirm the connectivity between the different protons of the piperidine ring and the coupling between adjacent protons on the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the piperidine ring to the C6 position of the quinoline core.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule in solution.

The application of these techniques is essential for complex heterocyclic structures to resolve ambiguities that may arise from one-dimensional spectra. ipb.pt

For particularly complex molecules or when dealing with low sample concentrations, advanced NMR pulse sequences can be utilized. Techniques like 1,1-ADEQUATE and 1D-TOCSY can provide specific structural information that might be difficult to extract from standard 2D experiments. While the structure of this compound is relatively straightforward, these advanced methods remain in the analytical chemist's toolkit for more challenging derivatives.

X-ray Crystallography for Solid-State Structure Determination

For related nitro-substituted quinoline derivatives, single-crystal X-ray diffraction has been used to unequivocally establish their structure and stereochemistry. scielo.org.cobohrium.com For example, the crystal structure of a tricyclic quinoline derivative, C₁₇H₁₉N₃O₄, was determined, revealing a chair conformation for the piperidine ring. nih.gov In another case, the crystal structure of a nitro-substituted dihydroquinolin-2(1H)-one derivative was elucidated, confirming its composition. bohrium.com If a suitable crystal of this compound can be grown, X-ray crystallography would provide definitive proof of its structure, including the planarity of the quinoline ring and the conformation of the piperidine substituent.

Table 3: Representative Crystal Data for a Related Tricyclic Quinoline Derivative

Parameter Value Reference
Molecular Formula C₁₇H₁₉N₃O₄ nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 8.8257 (4) nih.gov
b (Å) 9.2256 (5) nih.gov
c (Å) 10.5011 (6) nih.gov
α (°) 88.246 (4) nih.gov
β (°) 75.089 (2) nih.gov
γ (°) 83.289 (3) nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations from the quinoline ring would appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the piperidine ring would be observed around 2950-2850 cm⁻¹. For instance, in a related 2-chloro-6-methoxy-3-nitro-4-(piperidin-1-yl)quinoline, a band at 1480 cm⁻¹ was attributed to the NO₂ group. heteroletters.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. While less commonly reported in routine characterization, it can be a powerful tool for detailed vibrational analysis.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (piperidine) 2950-2850 Stretching
C=C, C=N (quinoline) 1600-1450 Stretching
NO₂ (nitro) 1550-1475 Asymmetric Stretching

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, by-products, or isomers.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

Column Chromatography : This is the standard method for purifying multigram quantities of the compound. The choice of solvent system (eluent) is guided by TLC analysis. Silica gel is a common stationary phase for the purification of quinoline derivatives. srce.hr

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the final purity of the compound with great accuracy. Purity levels are often determined by the peak area percentage at a specific UV wavelength (e.g., 254 nm). For many pharmaceutical applications, a purity of >95% is required. mdpi.com HPLC is also invaluable for the separation of closely related isomers, should they be formed during the synthesis.

By employing this comprehensive suite of advanced analytical methodologies, the chemical structure, purity, and solid-state conformation of this compound can be determined with a high degree of scientific rigor.

Emerging Applications and Future Research Directions for 5 Nitro 6 Piperidin 1 Yl Quinoline

Development as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 5-Nitro-6-(piperidin-1-yl)quinoline makes it a versatile building block for the synthesis of more complex molecules. Quinoline (B57606) derivatives are crucial components in the creation of physiologically active compounds. researchgate.net The installed functional groups—the quinoline core, the piperidine (B6355638) moiety, and the nitro group—provide multiple reactive sites for further chemical transformations.

The nitro group at the C5 position is particularly important. It is a strong electron-withdrawing group that activates the quinoline ring system for certain reactions. acs.org Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast landscape of subsequent chemical modifications, such as diazotization, acylation, and alkylation. This transformation is a key step in creating a diverse library of derivatives. For instance, the resulting 5-amino-6-(piperidin-1-yl)quinoline could be a precursor for new pharmaceutical agents, as the aminoquinoline core is central to many bioactive molecules.

The piperidine substituent at the C6 position, being an electron-donating group, electronically complements the nitro group. The nitrogen atom within the piperidine ring can also be a site for functionalization, although it is less reactive than the prospective amino group at C5. The quinoline ring itself can undergo various C-H functionalization reactions, a field of intense research for creating functionalized quinolines with high regioselectivity. actascientific.com For example, related piperidinyl-quinoline compounds have been used as building blocks in the synthesis of novel bis-quinolin-3-yl chalcones, highlighting the utility of this class of compounds in constructing larger, functional molecular architectures. dergipark.org.tr

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting FunctionalityPotential Application Area
Nitro Group (C5) ReductionAmino GroupFurther derivatization for pharmaceuticals, dyes
Quinoline Ring C-H FunctionalizationArylated/Alkylated QuinolinesComplex molecule synthesis, new ligands
Piperidine Moiety N-Alkylation/AcylationModified Piperidine RingModulation of solubility and biological activity

Exploration in Materials Science and Functional Materials

Quinoline derivatives are increasingly utilized in materials science for applications in organic electronics, photonics, and as functional dyes. ecorfan.orgactascientific.com The compound this compound is listed by chemical suppliers under the material science category, indicating its recognized potential in this field. google.com

The electronic nature of this compound, characterized by the electron-donating piperidine group and the electron-withdrawing nitro group on the quinoline scaffold, creates an intramolecular charge-transfer (ICT) system. Such "push-pull" architectures are fundamental to the design of various functional materials, including nonlinear optical materials and electro-optic chromophores. researchgate.net

Incorporation into Polymer Architectures

The development of polymers containing heterocyclic units like quinoline in their backbone is a significant area of research for creating materials with high thermal stability and specific electronic properties. While the direct polymerization of quinoline can be challenging, quinoline derivatives functionalized with polymerizable groups can be incorporated as monomers into various polymer architectures. bohrium.com

Theoretically, this compound could be modified to act as a monomer. For example, reduction of the nitro group to an amine would yield 5-amino-6-(piperidin-1-yl)quinoline. This resulting diamine-like functionality (considering the quinoline and piperidine nitrogens) or a derivative thereof could be used in condensation polymerizations to form polyamides or polyimides. Such polymers would benefit from the inherent rigidity and thermal stability of the quinoline unit. Research has shown that new quinoline dicarboxylic acids and amino-carboxylic acids have been synthesized as potential monomers to introduce quinoline units into commercial polymers like polyamides and polyesters. Furthermore, quinoline derivatives can be used as dopants in polymer-light emitting diode (LED) materials. researchgate.net

Photophysical Properties and Fluorophore Development (theoretical considerations)

The photophysical properties of quinoline derivatives are highly tunable through substitution, making them attractive candidates for fluorophore and probe development. The electronic push-pull system within this compound is expected to heavily influence its absorption and emission characteristics.

Theoretically, the ICT character should lead to a redshift in the absorption spectrum compared to unsubstituted quinoline. However, the presence of a nitro group often leads to fluorescence quenching. researchgate.net This quenching effect occurs because the nitro group, being a strong electron-withdrawing group, can promote non-radiative decay pathways from the excited state.

Despite this, the compound could serve as a platform for developing "off-on" fluorescent probes. For instance, a chemical reaction that transforms the nitro group, such as its reduction to an amine, would eliminate the quenching effect and "turn on" fluorescence. This principle is a common strategy in the design of chemosensors. The solvatochromic behavior of such a push-pull system is also of theoretical interest; the absorption and emission maxima would be expected to shift depending on solvent polarity, which could be exploited in sensing applications.

Role as a Ligand in Organometallic Catalysis

The quinoline scaffold is widely used in the design of ligands for organometallic catalysis. actascientific.com The nitrogen atom of the quinoline ring is a classic coordination site for transition metals. The specific substituents on the quinoline ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

In this compound, the quinoline nitrogen can act as a Lewis basic site to bind to a metal center. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the quinoline ring system, thereby affecting the σ-donating and π-accepting properties of the ligand. This modulation could be beneficial for certain catalytic cycles where a more electron-deficient metal center is desired.

Furthermore, related structures containing a piperidinyl-quinoline framework have been successfully used to form stable organometallic complexes with metals like rhodium and ruthenium. This demonstrates the viability of this class of compounds as ligands. Future research could involve synthesizing organometallic complexes of this compound and evaluating their performance in catalytic reactions such as C-H activation, cross-coupling reactions, or hydrogenation.

Design and Synthesis of Chemosensors and Probes (theoretical basis)

A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, such as color or fluorescence. Quinoline derivatives have been successfully developed as chemosensors for various analytes, including metal ions and anions.

Theoretically, this compound possesses the key features required for a chemosensor. The nitrogen atoms of the quinoline and piperidine moieties can act as potential binding sites for metal cations. Upon coordination with a metal ion, the electronic structure of the quinoline system would be perturbed. This perturbation could lead to a distinct change in its UV-visible absorption spectrum, resulting in a colorimetric response.

Alternatively, as discussed in section 6.2.2, the fluorescence of the molecule is likely quenched by the nitro group. If an analyte selectively reacts with and transforms the nitro group, this could restore fluorescence, creating a highly sensitive turn-on fluorescent probe. For example, certain reducing agents or specific metal ions are known to interact with nitroaromatic compounds. The design of such a sensor would rely on the specificity of this interaction to ensure selective detection of the target analyte.

Future Perspectives in Green and Sustainable Synthetic Methodologies for Quinoline Derivatives

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.govbohrium.com Consequently, there is a strong drive towards developing greener and more sustainable synthetic routes for this important class of compounds.

Future research on this compound and its derivatives should embrace the principles of green chemistry. This includes the exploration of:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of quinoline derivatives. nih.govecorfan.orgbohrium.com

Green Catalysts: Employing environmentally benign catalysts, such as formic acid or reusable solid-supported acids, can replace more hazardous traditional catalysts. researchgate.netbohrium.com

Eco-Friendly Solvents: Shifting from conventional volatile organic solvents to greener alternatives like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. researchgate.net

By focusing on these sustainable methodologies, the future synthesis of this compound and other valuable quinoline derivatives can be made more economically viable and environmentally responsible. ecorfan.org

Interdisciplinary Research Opportunities for Quinoline Derivatives with Unique Substitution Patterns

The unique substitution pattern of this compound, characterized by the presence of a nitro group at the C5 position and a piperidinyl moiety at the C6 position, opens up a wide array of interdisciplinary research opportunities. This specific arrangement of functional groups on the quinoline scaffold is not just a subject of academic curiosity but a strategic design element that can be exploited in medicinal chemistry, materials science, and beyond. The electron-withdrawing nature of the nitro group and the electron-donating, sterically bulky piperidinyl group create a molecule with distinct electronic and structural properties, paving the way for novel applications.

In the realm of medicinal chemistry , the quinoline core is a well-established pharmacophore found in a variety of approved drugs. nih.govnih.gov The functionalization at different positions of the quinoline ring allows for the modulation of its pharmacological activities. frontiersin.org For instance, quinoline derivatives have been extensively studied for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netijppronline.com The unique substitution of this compound could lead to the development of new therapeutic agents with enhanced efficacy or novel mechanisms of action. Research could focus on its potential as a kinase inhibitor, where the piperidinyl group might interact with the hydrophobic regions of the enzyme's active site, while the nitroquinoline core could form crucial hydrogen bonds.

Materials science represents another fertile ground for research into quinoline derivatives with unique substitution patterns. rsc.org The inherent optical and electrical properties of the quinoline ring system make these compounds suitable for applications in optoelectronic devices and biological sensors. ontosight.ai The specific substituents on this compound can be tuned to modify its fluorescence, conductivity, and other photophysical characteristics. researchgate.net This opens up possibilities for its use in the development of novel organic light-emitting diodes (OLEDs), sensors for specific analytes, or as a component in advanced composite materials.

The intersection of medicinal chemistry and materials science offers particularly exciting interdisciplinary research opportunities . For example, this compound and similar derivatives could be investigated for their potential in photodynamic therapy (PDT). In PDT, a photosensitizer molecule is activated by light of a specific wavelength to generate reactive oxygen species that can kill cancer cells. The unique electronic properties conferred by the nitro and piperidinyl groups might enhance the efficiency of intersystem crossing, a key step in the generation of cytotoxic singlet oxygen.

Furthermore, the field of supramolecular chemistry and crystal engineering can benefit from studying the self-assembly properties of such uniquely substituted quinolines. The specific arrangement of donor and acceptor groups can direct the formation of well-defined supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. These organized assemblies could find applications in drug delivery systems, where the controlled release of a therapeutic agent is crucial, or in the design of new functional materials with tailored properties.

The synthesis of libraries of related compounds with systematic variations in the substitution pattern around the quinoline core will be a key driver of future research. rsc.org This approach, combined with high-throughput screening and computational modeling, will enable a deeper understanding of the structure-activity and structure-property relationships. mdpi.com Such studies will not only expand the chemical space of quinoline derivatives but also accelerate the discovery of new molecules with practical applications across various scientific disciplines.

Research AreaPotential Applications of Uniquely Substituted Quinoline Derivatives
Medicinal Chemistry Development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science Creation of new materials for optoelectronics, sensors, and organic electronics.
Photodynamic Therapy Design of more efficient photosensitizers for cancer treatment.
Supramolecular Chemistry Construction of functional materials and drug delivery systems.

Q & A

Q. What are the established synthetic routes for 5-Nitro-6-(piperidin-1-yl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with nitration and piperidine substitution on the quinoline core. Key steps include:

  • Nitration : Controlled nitration at the 5-position requires precise temperature (e.g., 0–5°C) and nitric acid concentration to avoid over-nitration .
  • Piperidine substitution : Nucleophilic aromatic substitution (SNAr) at the 6-position is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity. Yields range from 40–70%, depending on solvent choice and catalyst (e.g., K2CO3 vs. Cs2CO3) .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., nitro group at C5, piperidinyl at C6) via characteristic shifts (e.g., nitro group deshields adjacent protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 314.15 for C14H16N3O2) .
  • HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns and UV detection at 254 nm .

Q. What biological targets are associated with this compound derivatives?

Quinoline derivatives often target enzymes or receptors in therapeutic pathways:

  • Kinase inhibition : The nitro group enhances electron-withdrawing effects, potentially inhibiting tyrosine kinases .
  • Antimicrobial activity : Piperidine substitutions improve membrane permeability, targeting bacterial topoisomerases .
  • CNS modulation : The lipophilic piperidine moiety may cross the blood-brain barrier, interacting with neurotransmitter receptors .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro compound vapors .
  • Storage : Store in airtight containers at –20°C, away from reducing agents to prevent decomposition .

Q. How can researchers optimize reaction conditions for scaling up synthesis?

  • Solvent selection : Replace DMF with acetone or THF for easier post-reaction removal .
  • Catalyst screening : Test Cs2CO3 for improved SNAr reaction rates .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

Advanced Research Questions

Q. How should researchers address contradictory data in nitro group reactivity across studies?

  • Mechanistic analysis : Compare nitro reduction potentials (cyclic voltammetry) and steric effects (DFT calculations) to explain discrepancies in reactivity .
  • Contextual variables : Adjust for solvent polarity (e.g., DMSO vs. ethanol) and pH, which influence nitro group stability .

Q. What factors govern the stability of this compound under physiological conditions?

  • Hydrolytic stability : The nitro group resists hydrolysis at pH 7.4 but degrades in acidic environments (e.g., gastric pH 1.2) .
  • Photodegradation : UV exposure (λ = 365 nm) induces nitro-to-amine reduction, requiring light-protected storage .

Q. Can alternative synthetic pathways improve regioselectivity for nitro and piperidine substitutions?

  • Directed metalation : Use directing groups (e.g., sulfonyl) to control nitration/piperidine placement .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable late-stage piperidine introduction .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., EGFR) .
  • QSAR models : Correlate nitro group position with IC50 values for antimicrobial activity .

Q. How do structural modifications alter the compound’s pharmacokinetic profile?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5, enhancing solubility .
  • Metabolic stability : Replace piperidine with morpholine to slow CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.